molecular formula C10H12BrFO B8157622 1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene

Cat. No.: B8157622
M. Wt: 247.10 g/mol
InChI Key: MLJIAQDUPRLFLR-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene is a substituted aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 3, and a 2-methylpropoxy (isobutoxy) group at position 2 of the benzene ring. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and functional materials. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, as well as the steric bulk of the isobutoxy group .

Properties

IUPAC Name

1-bromo-3-fluoro-2-(2-methylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrFO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJIAQDUPRLFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can be synthesized through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. The synthesis typically starts with a suitable bromofluorobenzene derivative, which undergoes a nucleophilic substitution reaction with 2-methylpropyl alcohol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or dimethylformamide at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation, recrystallization, or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution Reactions: The benzene ring can undergo electrophilic substitution reactions with reagents such as nitrating agents, sulfonating agents, or halogenating agents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethyl sulfoxide, elevated temperatures.

    Electrophilic Aromatic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., chlorine or bromine).

    Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various nucleophiles.

    Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

    Oxidation and Reduction: Formation of oxidized or reduced benzene derivatives with altered functional groups.

Scientific Research Applications

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in the development of new drugs or as a probe in biochemical studies.

    Medicine: Explored for its potential therapeutic properties. It may be used in the design of new drugs targeting specific diseases or conditions.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials. It may also be used as a precursor in the synthesis of functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of 1-bromo-3-fluoro-2-(2-methylpropoxy)benzene depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine and fluorine atoms, as well as the 2-methylpropoxy group, can influence the compound’s binding affinity and specificity for its targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
This compound C₁₀H₁₁BrFO 246.10 Br (1), F (3), 2-methylpropoxy (2) Intermediate for Suzuki coupling; steric hindrance affects regioselectivity
1-Bromo-3-fluoro-2-(trifluoromethyl)benzene C₇H₃BrF₄ 242.99 Br (1), F (3), CF₃ (2) High electron deficiency; used in fluorinated polymer synthesis
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene C₇H₅BrFNO₃ 266.02 Br (1), F (3), OMe (2), NO₂ (4) Explosophore (nitro group) limits thermal stability; hazardous handling required
1-Bromo-3-fluoro-2-(1H-pyrazol-1-ylmethyl)benzene C₁₀H₈BrFN₂ 255.09 Br (1), F (3), pyrazole-CH₂ (2) Bidentate ligand in coordination chemistry; discontinued due to synthesis challenges
1-Bromo-4-fluoro-2-methylbenzene C₇H₆BrF 189.03 Br (1), F (4), Me (2) Simpler structure; lower steric hindrance enables faster cross-coupling reactions
1-Bromo-2,3-dichloro-4-(2-methylpropoxy)benzene C₁₀H₁₁BrCl₂O 314.01 Br (1), Cl (2,3), 2-methylpropoxy (4) Increased halogen density enhances electrophilicity; used in pesticide intermediates

Thermal and Physical Properties

  • However, analogues like 1-bromo-4-fluoro-2-methylbenzene (bp ~261°C) and 1-bromo-2,3-dichloro-4-(2-methylpropoxy)benzene (bp >200°C) suggest that bulkier substituents increase boiling points due to higher molecular weight and van der Waals interactions .
  • Solubility: The isobutoxy group enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar derivatives like the nitro-substituted compound, which is sparingly soluble in aqueous systems .

Biological Activity

Overview

1-Bromo-3-fluoro-2-(2-methylpropoxy)benzene is an organic compound with the potential for diverse biological activities. It is part of a class of compounds that have been studied for their interactions with biological systems, particularly in medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12H14BrF
  • Molecular Weight : 273.15 g/mol
  • Structural Formula :
Br C6H4 C F O C CH 3 2 \text{Br C}_6\text{H}_4\text{ C F O C CH 3 2 }

Biological Activity

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Some studies indicate that fluorinated aromatic compounds can exhibit significant antimicrobial properties. This compound may possess similar effects due to the presence of both bromine and fluorine substituents, which can enhance its interaction with microbial targets.
  • Anticancer Properties : Research suggests that certain halogenated compounds can influence cancer cell proliferation and apoptosis. The specific mechanisms through which this compound may exert anticancer effects are still under investigation, but preliminary data indicates potential activity against various cancer cell lines.

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. This could lead to altered cellular processes, such as apoptosis in cancer cells or disruption of microbial metabolism.
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways that regulate cell growth and survival.

Antimicrobial Studies

A study focusing on the antimicrobial properties of related fluorinated compounds demonstrated significant activity against Gram-positive bacteria. The presence of halogens like bromine and fluorine in the structure is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with bacterial targets.

Anticancer Research

In vitro studies have shown that halogenated benzene derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have been observed to activate caspase pathways, leading to programmed cell death in human cancer cells. These findings suggest a promising avenue for further exploration in cancer therapeutics.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReferences
AntimicrobialSignificant inhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionModulation of metabolic pathways

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